
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of different substituents at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Substitution: Use of electrophiles and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and oximes .
Applications De Recherche Scientifique
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Isoxazolecarboxylic acid, 2,5-dihydro-2-methyl-5-oxo-, ethyl ester
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
Comparison: Compared to other isoxazole derivatives, 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups in the dihydroisoxazole ring can enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propriétés
Numéro CAS |
117644-85-6 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
methyl 2,3-diphenyl-3H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-12-21-18(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-12,16H,1H3 |
Clé InChI |
YSJKUEFWTPGBQR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



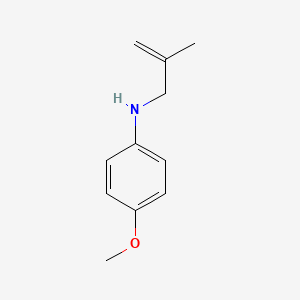
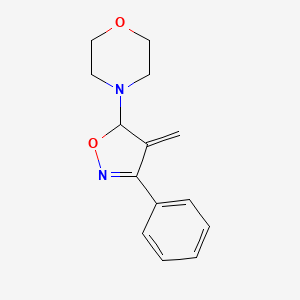
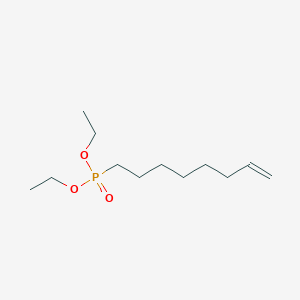

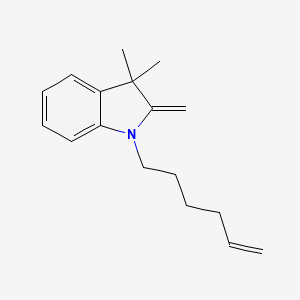
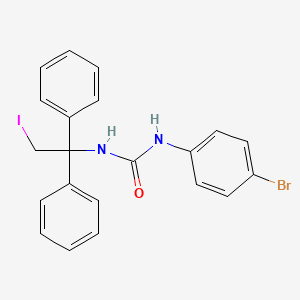
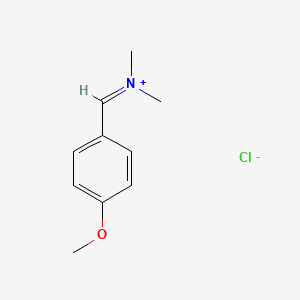

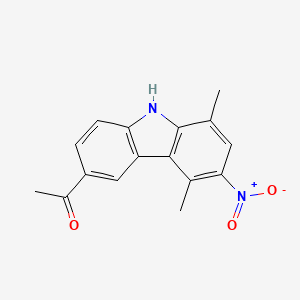

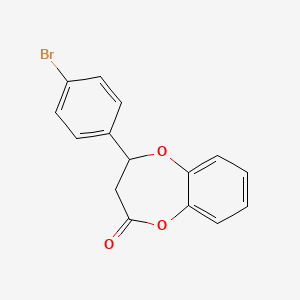
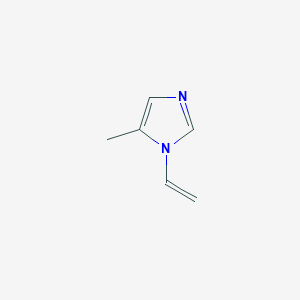
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)
